molecular formula C6H11NO2 B1662103 (R)-4-Isopropyl-2-oxazolidinone CAS No. 95530-58-8

(R)-4-Isopropyl-2-oxazolidinone

Cat. No. B1662103
CAS RN: 95530-58-8
M. Wt: 129.16 g/mol
InChI Key: YBUPWRYTXGAWJX-YFKPBYRVSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This would involve examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and reactivity).


Scientific Research Applications

Modification and Synthesis

  • Chemical Modification and Synthesis : (R)-4-Isopropyl-2-oxazolidinone is used in the preparation of N-acyl-oxazolidinones and their Li enolates, which are crucial for various organic reactions including alkylations, aminomethylations, and Michael additions. This oxazolidinone derivative exhibits higher melting points and pronounced crystallization tendencies, making it easier to purify products without chromatography (Hintermann & Seebach, 1998).

Antibacterial Applications

  • Antibacterial Agent Development : Oxazolidinones, a class including (R)-4-Isopropyl-2-oxazolidinone derivatives, are essential in the development of new antibacterial agents. They are effective against a broad range of Gram-positive pathogens and have been the focus of research to improve their safety profile and antibacterial spectrum (Gordeev & Yuan, 2014).

Fluorescence and Imaging

  • Fluorescence and Imaging : Certain derivatives of (R)-4-Isopropyl-2-oxazolidinone, like the optically active oxazoles synthesized from it, exhibit high fluorescence quantum yields. These properties can be utilized in various imaging and analytical techniques (Tang & Verkade, 1996).

Stereochemical Inversion and Synthesis

  • Stereochemical Inversion : Research demonstrates the stereochemical inversion of (R)-5-hydroxymethyl-3-isopropyl-2-oxazolidinone to its (S)-isomer, a process crucial for producing enantiomerically pure compounds for various applications (Kan et al., 1985).

IDH1 Inhibition in Cancer Research

  • Inhibition of IDH1 in Cancer Research : The compound has been used in synthesizing inhibitors of IDH1R132H, a mutation implicated in certain cancers. Such inhibitors offer potential in developing targeted cancer therapies (Levell et al., 2017).

Synthesis of Amino Alcohols

  • Synthesis of Amino Alcohols : The compound is used in thesynthesis of protected amino alcohol derivatives, which are valuable in the field of organic chemistry and pharmaceutical research. This synthesis involves the reaction of (S)-4-tosyloxymethyl-2-oxazolidinone with various lithium dialkylcuprate(I)s (Iwama & Katsumura, 1994).

Enantioselective Reactions

  • Enantioselective Reactions : (R)-4-Isopropyl-2-oxazolidinone derivatives are utilized in enantioselective reactions, such as the synthesis of gamma-peptides and other complex molecules. This highlights its role in the creation of chiral compounds, which is crucial in pharmaceutical synthesis (From Synthetic Methods to γ-Peptides – From Chemistry to Biology, 2001).

Oxidative Homocoupling

  • Oxidative Homocoupling : The compound is involved in oxidative homocoupling reactions, leading to the synthesis of lignans, a type of naturally occurring compounds. This process demonstrates its utility in creating complex organic structures (Kise et al., 2000).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.


Future Directions

This would involve looking at current research trends related to the compound and predicting future areas of study or applications.


For a specific compound like “®-4-Isopropyl-2-oxazolidinone”, you would need to look up this information in chemical databases, scientific literature, and safety data sheets. If you have access to a university library, they can often provide access to these resources. You could also try using online databases like PubChem, ChemSpider, and Google Scholar. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied.


properties

IUPAC Name

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPWRYTXGAWJX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348923
Record name (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Isopropyl-2-oxazolidinone

CAS RN

95530-58-8
Record name (R)-4-Isopropyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95530-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MT Crimmins, JM Ellis, KA Emmitte… - … A European Journal, 2009 - Wiley Online Library
Brevetoxin A is a decacyclic ladder toxin that possesses 5‐, 6‐, 7‐, 8‐, and 9‐membered oxacycles, as well as 22 tetrahedral stereocenters. Herein, we describe a unified approach to …
DW Armstrong, JT Lee, LW Chang - Tetrahedron: Asymmetry, 1998 - Elsevier
Eighty three popular chiral reagents that are used to synthesize a wide variety of compounds of high enantiomeric purity were analyzed in order to determine their enantiomeric …
Number of citations: 62 www.sciencedirect.com
M Prashad, D Har, L Chen, HY Kim… - The Journal of …, 2002 - ACS Publications
An efficient and large-scale enantioselective synthesis of PNP405 (1), a purine nucleoside phosphorylase inhibitor, is described. This synthesis of 1 involved eight steps starting from o-…
Number of citations: 53 pubs.acs.org
JM Janey, T Iwama, SA Kozmin… - The Journal of Organic …, 2000 - ACS Publications
Achiral and chiral 1-(2-oxazolidinon-3-yl)-3-siloxy-1,3-butadienes were prepared from readily available starting materials. Although more stable than the parent 1-amino-3-siloxy dienes, …
Number of citations: 104 pubs.acs.org
MM Heravi, V Zadsirjan, B Farajpour - RSC advances, 2016 - pubs.rsc.org
Various chiral oxazolidinones (Evans’ oxazolidinones) have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates. This strategy has been found …
Number of citations: 163 pubs.rsc.org
M Dickman, JB Jones - Bioorganic & medicinal chemistry, 2000 - Elsevier
Methanethiosulfonate reagents may be used to introduce virtually unlimited structural modifications in enzymes via reaction with the thiol group of cysteine. The covalent coupling of …
Number of citations: 11 www.sciencedirect.com
P Wang, JS Lindsey - The Journal of Organic Chemistry, 2021 - ACS Publications
Native chlorophylls and bacteriochlorophylls share a common trans-substituted pyrroline ring D (17-propionic acid, 18-methyl), whereas diversity occurs in ring A particularly at the 3-…
Number of citations: 3 pubs.acs.org
M Prashad, HY Kim, D Har, O Repic, TJ Blacklock - Tetrahedron letters, 1998 - Elsevier
A one-pot, convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries directly with acids in the presence of pivaloyl chloride and triethylamine is described. …
Number of citations: 36 www.sciencedirect.com
L Ta, A Axelsson, H Sundén - The Journal of Organic Chemistry, 2018 - ACS Publications
The first N-acylation of synthetically useful oxazolidinones with aldehydes using aerobic oxidative NHC catalysis is reported. The reaction offers a broad scope of functionalized …
Number of citations: 15 pubs.acs.org
CG Nelson, TR Burke Jr - The Journal of Organic Chemistry, 2012 - ACS Publications
The synthesis of β-hydroxy-γ-amino acids via SmI 2 -mediated Reformatsky reactions of α-chloroacetyloxazolidinones with aminoaldehydes is reported. Diastereoselective coupling is …
Number of citations: 26 pubs.acs.org

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